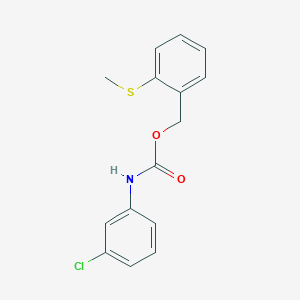

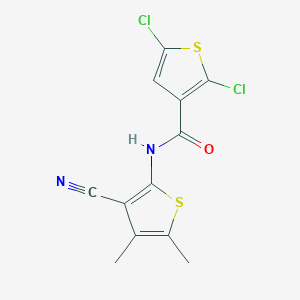

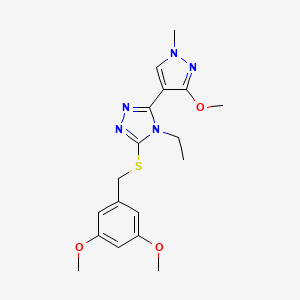

2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide” is a complex organic compound. It belongs to the class of thiophenes, which are heterocyclic compounds with a five-membered ring containing four carbon atoms and a sulfur atom . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is complex and would be based on structures generated from substance identification information from all ECHA databases .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Synthesis and Characterization

The compound is often synthesized as part of broader studies on thiophene derivatives, which are known for their potential in creating novel materials and biological agents. For instance, a study focused on synthesizing thiophene-2-carboxamides to explore their antimicrobial activities and molecular docking studies, highlighting the importance of such compounds in developing new antibiotics and understanding their interaction with biological targets (Sailaja Rani Talupur et al., 2021). Another example includes the engineering of organic sensitizers with thiophene units for solar cell applications, demonstrating the compound's relevance in enhancing energy conversion efficiency (Sanghoon Kim et al., 2006).

Biological Activity

Research has also been conducted on the biological activities of thiophene derivatives, including their anti-inflammatory, analgesic, antimicrobial, and anticancer properties. A study on substituted bis(thiophenyl)alkanediamides found these compounds possess significant anti-inflammatory and analgesic activities (A. P. Avakyan et al., 2005). Similarly, another research highlighted the antimicrobial and anticancer activities of thiophene-derived amido bis-nitrogen mustard, indicating a potential for therapeutic applications (Yi-Dan Tang et al., 2012).

Material Science and Sensing Applications

Thiophene derivatives have been utilized in the functionalization of materials for specific applications, such as gas adsorption and sensing. For example, microporous lanthanide-based metal-organic frameworks functionalized with thiophene groups demonstrated significant sensing properties and gas adsorption capabilities (Suna Wang et al., 2016). This research underlines the versatility of thiophene derivatives in creating responsive materials for environmental monitoring and other applications.

Future Directions

Thiophene-based compounds have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

It’s known that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They bind with high affinity to multiple receptors, which makes them effective in various biological and physiological functions .

Mode of Action

Thiophene derivatives are known to interact with their targets, leading to changes that result in their therapeutic effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Thiophene derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2OS2/c1-5-6(2)18-12(8(5)4-15)16-11(17)7-3-9(13)19-10(7)14/h3H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRBFJOZAZIBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=C(SC(=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2584496.png)

![9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2584497.png)

![3-[[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2584498.png)

![2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2584500.png)

![3-(4-ethoxyphenyl)-7-[4-(phenylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2584501.png)

![3-(Chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B2584507.png)

![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)

![N-[(3R,4R)-4-Hydroxyoxan-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2584514.png)